![molecular formula C17H11ClN6O3 B2932783 3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893914-01-7](/img/structure/B2932783.png)
3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolo[4,5-d]pyrimidin-7-one core, with the 4-chlorophenyl and 4-nitrophenylmethyl groups attached at the 3 and 6 positions, respectively. The presence of the nitro group could introduce some polarity into the molecule, and the aromatic rings would contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the chloro group, and the aromatic rings. The nitro group is a strong electron-withdrawing group, which could make the compound more susceptible to nucleophilic attack. The chloro group might also be susceptible to substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility in various solvents. The aromatic rings could contribute to the compound’s stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one belongs to a class of chemicals that can be synthesized through various chemical reactions involving heterocyclic compounds. Research into similar compounds has shown that they can be produced through reactions involving a variety of reagents, leading to the formation of novel pyrimidine, triazolo[1,5-a]pyrimidine, and other heterocyclic derivatives. These processes often explore the antimicrobial activities of the synthesized compounds, providing insights into their potential applications in medicinal chemistry (El-Agrody et al., 2001), (Lahmidi et al., 2019).
Antimicrobial Activity
Studies have demonstrated that derivatives similar to 3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one exhibit significant antimicrobial activity. For instance, specific pyrimidine and triazolo[1,5-a]pyrimidine compounds have been evaluated for their effectiveness against various microbial strains, highlighting their potential as antimicrobial agents. This is evidenced by their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further pharmacological and toxicological study (Medwid et al., 1990), (Abdel-Monem, 2010).
Anti-tumor and Anticancer Activity
Further research into compounds of this class has shown promising anti-tumor and anticancer activities. A novel protocol for the synthesis of functionalized triazolo[1,5-a]pyrimidines demonstrated potent anti-tumor effects on various cancer cells, including melanoma and prostate cancer cells. The mechanism of action involves the induction of cellular apoptosis and inhibition of the epithelial-to-mesenchymal transition process, suggesting that these compounds could serve as promising drugs for cancer therapy (Safari et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O3/c18-12-3-7-13(8-4-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-1-5-14(6-2-11)24(26)27/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSCOGDAKOAMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2932701.png)

![5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B2932705.png)
![2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932706.png)
![2-[1-(Methoxymethyl)cyclopentyl]acetonitrile](/img/structure/B2932707.png)
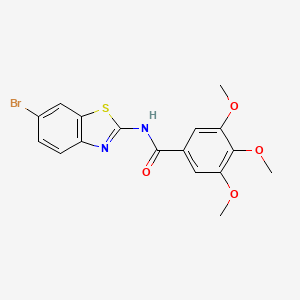
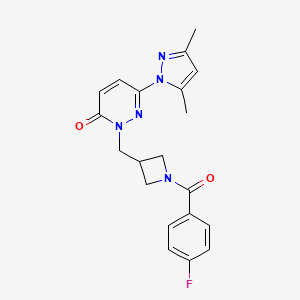
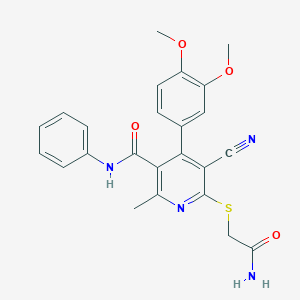
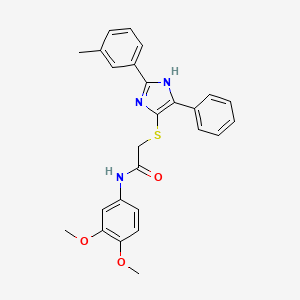
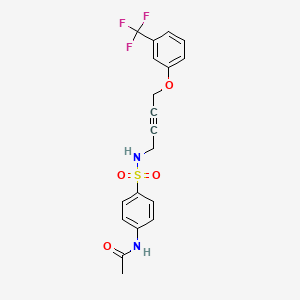
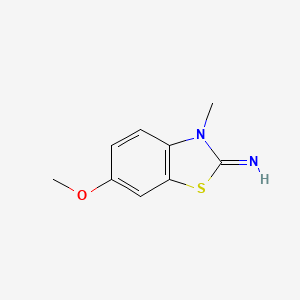
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B2932718.png)
![2-(4-isopropylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B2932720.png)
![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2932721.png)